1-Ethyl-N-(4-methoxyphenyl)-2-methylcycloheptane-1-carboxamide
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Overview
Description
1-Ethyl-N-(4-methoxyphenyl)-2-methylcycloheptane-1-carboxamide is an organic compound with a complex structure It features a cycloheptane ring substituted with an ethyl group, a methoxyphenyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-N-(4-methoxyphenyl)-2-methylcycloheptane-1-carboxamide typically involves multiple steps. One common route starts with the preparation of the cycloheptane ring, followed by the introduction of the ethyl and methoxyphenyl groups. The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-N-(4-methoxyphenyl)-2-methylcycloheptane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1-Ethyl-N-(4-methoxyphenyl)-2-methylcycloheptane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may focus on its potential therapeutic effects and its role as a drug candidate.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-Ethyl-N-(4-methoxyphenyl)-2-methylcycloheptane-1-carboxamide exerts its effects involves its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-N-(4-methoxyphenyl)-2-methylcyclohexane-1-carboxamide
- 1-Ethyl-N-(4-methoxyphenyl)-2-methylcyclopentane-1-carboxamide
- 1-Ethyl-N-(4-methoxyphenyl)-2-methylcyclooctane-1-carboxamide
Uniqueness
1-Ethyl-N-(4-methoxyphenyl)-2-methylcycloheptane-1-carboxamide is unique due to its specific ring size and substitution pattern. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds with different ring sizes or substitution patterns.
Properties
CAS No. |
56471-33-1 |
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Molecular Formula |
C18H27NO2 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
1-ethyl-N-(4-methoxyphenyl)-2-methylcycloheptane-1-carboxamide |
InChI |
InChI=1S/C18H27NO2/c1-4-18(13-7-5-6-8-14(18)2)17(20)19-15-9-11-16(21-3)12-10-15/h9-12,14H,4-8,13H2,1-3H3,(H,19,20) |
InChI Key |
QQYCSBXQAAPRTN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCCCC1C)C(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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